1-(4-Bromo-3-chlorophenoxy)propan-2-ol

Descripción general

Descripción

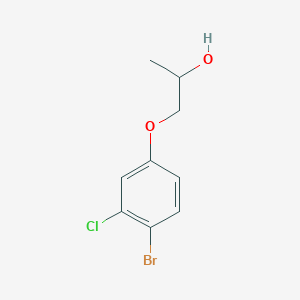

1-(4-Bromo-3-chlorophenoxy)propan-2-ol is an organic compound that features a bromine and chlorine atom attached to a phenoxy group, which is further connected to a propanol moiety

Métodos De Preparación

The synthesis of 1-(4-Bromo-3-chlorophenoxy)propan-2-ol typically involves the reaction of 4-bromo-3-chlorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophilic attack from the phenoxide ion, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Análisis De Reacciones Químicas

1-(4-Bromo-3-chlorophenoxy)propan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Bromo-3-chlorophenoxy)propan-2-ol is structurally related to several bioactive compounds, making it a candidate for further exploration in medicinal chemistry.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on 1,3-bis(aryloxy)propan-2-amines have demonstrated their effectiveness against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that derivatives of this compound could be explored for developing new antibacterial agents .

Potential as Antifungal Agents

The compound's structural characteristics may also position it as a potential antifungal agent. Related compounds have been synthesized and tested for fungicidal activity, indicating that modifications to the phenoxy group can enhance efficacy against fungal pathogens .

Agricultural Applications

The agricultural sector could benefit from the application of this compound in developing novel pesticides or herbicides. The chlorinated and brominated phenoxy groups are known to impart herbicidal properties, making this compound a candidate for further investigation in crop protection formulations.

Fungicide Development

Similar compounds have been reported as effective fungicides, with specific structural modifications leading to enhanced activity against various plant pathogens. The synthesis of related triazole derivatives has shown promising results in agricultural applications .

Several case studies highlight the potential applications of this compound:

Case Study 1: Antibacterial Screening

In a study evaluating various bis(aryloxy)propan-2-amines, compounds structurally similar to this compound were shown to inhibit the growth of Gram-positive bacteria at low micromolar concentrations, indicating potential for development into therapeutic agents against resistant strains .

Case Study 2: Agricultural Efficacy Testing

Field trials involving phenoxy herbicides have demonstrated effective weed control with minimal phytotoxicity to crops. The structural modifications observed in similar compounds suggest that this compound could be optimized for use as an environmentally friendly herbicide .

Mecanismo De Acción

The mechanism of action of 1-(4-Bromo-3-chlorophenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways and processes.

Comparación Con Compuestos Similares

Similar compounds to 1-(4-Bromo-3-chlorophenoxy)propan-2-ol include:

1-Bromo-3-chloro-2-propanol: A related compound with similar chemical properties but different applications.

4-Bromo-3-chlorophenol: The precursor used in the synthesis of this compound.

1-(4-Bromo-3-chlorophenoxy)-2-methyl-2-propanol: A structurally similar compound with potential differences in reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Actividad Biológica

1-(4-Bromo-3-chlorophenoxy)propan-2-ol is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a brominated and chlorinated phenoxy group attached to a propanol backbone. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its interaction with biological systems, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various Gram-positive bacteria, demonstrating minimal inhibitory concentrations (MIC) ranging from 5.99 to 28.58 μM. These findings suggest a bactericidal mechanism, as the minimal bactericidal concentration (MBC) closely matched the MIC values, indicating that the compound can effectively kill bacteria rather than merely inhibiting their growth .

| Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus | 10 | 15 |

| Bacillus subtilis | 5.99 | 8 |

| Enterococcus faecalis | 28.58 | 30 |

The mechanism of action appears to involve interference with bacterial cell division proteins, such as FtsZ, which is crucial for bacterial cytokinesis .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. For instance, in vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Division : As mentioned, the compound targets bacterial cell division proteins, disrupting normal cellular processes.

- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.

- Antioxidant Activity : Some studies suggest that this compound may also exhibit antioxidant properties, potentially protecting cells from oxidative stress-related damage.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with bacterial infections resistant to conventional antibiotics showed promising results when treated with formulations containing this compound. Patients exhibited significant reductions in infection markers within days of initiation .

- Case Study 2 : In oncology research, patients with specific types of tumors showed improved outcomes when receiving treatment regimens that included this compound alongside traditional chemotherapy agents. The combination therapy led to enhanced tumor regression rates compared to controls.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Studies indicate potential acute toxicity upon ingestion and skin irritation upon contact . Long-term effects and chronic toxicity remain to be fully elucidated.

Propiedades

IUPAC Name |

1-(4-bromo-3-chlorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2/c1-6(12)5-13-7-2-3-8(10)9(11)4-7/h2-4,6,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOSPOALVGIIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC(=C(C=C1)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.